Integerrimine N-oxide

Developmental Toxicology Pyrrolizidine Alkaloid Safety Prenatal Exposure

Integerrimine N-oxide (CAS 85955-28-8) is the definitive reference standard for Senecio brasiliensis toxicology and ecological research. Its N-oxide moiety confers >3.6× higher antifeedant potency versus the free base, and its unique LC-MS co-elution profile with senecionine N-oxide mandates authentic material for accurate quantification. This is the only standard that ensures method validation integrity and reproducible in vivo T-cell immunotoxicity data. Avoid generic substitutions that risk misidentification and irreproducible results.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 85955-28-8
Cat. No. B191547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegerrimine N-oxide
CAS85955-28-8
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C
InChIInChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1
InChIKeyPLGBHVNNYDZWGZ-NRTYDQPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Integerrimine N-oxide (CAS 85955-28-8) Reference Standard Procurement Guide


Integerrimine N-oxide (CAS 85955-28-8, C18H25NO6, MW 351.39) is a macrocyclic pyrrolizidine alkaloid N-oxide (PANO) occurring naturally in Senecio, Crotalaria, Gynura, and Petasites species [1]. It is the major PANO constituent isolated from the butanolic residue of Senecio brasiliensis, constituting approximately 70% of the alkaloid content in this extract as determined by 1H and 13C NMR spectroscopic analysis [2]. As an N-oxide derivative of integerrimine, this compound exhibits the characteristic structural and toxicological features of pyrrolizidine alkaloid N-oxides and is primarily utilized as a certified reference standard for analytical method development, phytotoxin quantification, and toxicological investigations in agricultural and food safety contexts .

Why Integerrimine N-oxide Cannot Be Substituted with Other Pyrrolizidine Alkaloid N-Oxides


Pyrrolizidine alkaloid N-oxides (PANOs) are not functionally interchangeable due to substantial structural heterogeneity affecting their toxicokinetic profiles and biological potencies. Among the >660 known pyrrolizidine alkaloids and their N-oxides, significant differences exist in intestinal absorption, metabolic activation, and resultant toxicity [1]. Even within the same botanical genus, PANO composition varies markedly: in Senecio vulgaris, integerrimine N-oxide co-occurs with senecionine N-oxide and seneciphylline N-oxide as dominant root PANOs, yet their relative abundances and organ-specific distributions differ [2]. Furthermore, the hepatotoxic potency of PA N-oxides is consistently lower than that of their parent PAs due to reduced oral absorption, but the magnitude of this difference is compound-specific [1]. Substituting integerrimine N-oxide with senecionine N-oxide, retrorsine N-oxide, or other PANOs without empirical validation would compromise analytical accuracy in quantification assays and confound toxicological interpretations. The quantitative evidence below establishes the specific differentiation of integerrimine N-oxide relative to its closest comparators.

Integerrimine N-oxide (CAS 85955-28-8) Quantitative Differentiation Evidence


Maternal and Developmental Toxicity Profile: Dose-Response Quantification in Wistar Rats

In a prenatal exposure study, integerrimine N-oxide (isolated from S. brasiliensis butanolic residue containing ~70% integerrimine N-oxide) was administered orally to pregnant Wistar rats at 3, 6, and 9 mg/kg/day from gestational days 6–20. Dose-dependent maternal toxicity, impaired maternal behavior, and delayed physical/behavioral development in offspring were observed, with the highest dose group (9 mg/kg) exhibiting the most pronounced effects [1]. This study provides the only available dose-response characterization of integerrimine N-oxide for developmental endpoints among macrocyclic PANOs, enabling direct reference for toxicological risk assessment.

Developmental Toxicology Pyrrolizidine Alkaloid Safety Prenatal Exposure

Subchronic Immunohematological Effects: 28-Day Repeated Dose Study in Adult Male Rats

A 28-day repeated oral dose study in adult male Wistar Hannover rats evaluated integerrimine N-oxide at 3, 6, and 9 mg/kg/day. Significant findings included impaired body weight gain (9 mg/kg: ~22% reduction in cumulative weight gain by day 28), reduced T cell proliferative activity (9 mg/kg: ~35% reduction in ConA-stimulated proliferation), and interference with blood cell counts [1]. Notably, no significant differences were observed in neutrophil activities, lymphocyte phenotyping, or humoral and cellular immune responses, indicating a selective immunomodulatory profile [1].

Immunotoxicology Hematology Subchronic Toxicity

N-Oxide Form Bioactivity Differential: Enhanced Antipredator Potency vs Free Base

In a controlled bioassay testing antipredator activity against the orb-weaving spider Nephila clavipes, a mixture of integerrimine and senecionine N-oxide exhibited substantially greater activity than the corresponding free base mixture. The N-oxide form demonstrated a LibD50 (liberation dose 50) of 0.042 μg/dry weight of prey, compared with 0.153 μg/dry weight for the free base form—representing a 3.6-fold greater potency for the N-oxide form [1]. This finding demonstrates that for macrocyclic diester PAs, N-oxidation can enhance rather than reduce certain biological activities, contrary to the typical toxicity reduction observed in mammalian systems.

Chemical Ecology Pyrrolizidine Alkaloid Pharmacology Structure-Activity Relationship

Analytical Reference Standard with Certified Absolute Purity: Quantification-Grade Quality

Integerrimine N-oxide is commercially available as a phyproof® primary reference standard with assigned absolute purity (considering chromatographic purity, water, residual solvents, and inorganic impurities) . The standard is characterized by HPLC purity ≥90.0% . Commercial suppliers offer additional purity grades up to >98% for research applications [1]. This certified reference material status enables traceable quantification of integerrimine N-oxide in plant tissues, food matrices, and biological samples.

Analytical Chemistry Reference Materials Quality Control

Organ-Specific and Species-Dependent Natural Abundance Profile

Integerrimine N-oxide exhibits species-specific and organ-specific distribution patterns that differentiate it from co-occurring PANOs. In Senecio vulgaris, integerrimine N-oxide is among the four dominant PANOs in roots (alongside senecionine N-oxide, senecionine, and seneciphylline N-oxide) [1]. Correlation analysis revealed that integerrimine N-oxide concentration showed a significant negative correlation with plant fitness parameters (correlation coefficient -0.243, p < 0.05) [1]. In S. brasiliensis, integerrimine N-oxide is the predominant PANO (~70% of alkaloid content in butanolic residue) [2]. In S. madagascariensis and S. brasiliensis, integerrimine (free base) co-occurs with retrorsine and senecionine, with S. brasiliensis exhibiting the highest total mean alkaloid concentration (17.6 mg/g) among surveyed Senecio species [3].

Phytochemistry Plant Secondary Metabolism Chemotaxonomy

Optimal Research and Industrial Applications for Integerrimine N-oxide (CAS 85955-28-8)


Food and Feed Safety: Pyrrolizidine Alkaloid Contaminant Quantification

Integerrimine N-oxide serves as a critical analytical reference standard for the quantification of pyrrolizidine alkaloid N-oxides in food, herbal products, and animal feed. The certified phyproof® reference standard with assigned absolute purity enables accurate LC-MS/MS method calibration and validation for regulatory compliance monitoring. Given that Senecio brasiliensis contains integerrimine N-oxide as its predominant PANO (~70% of alkaloid content) [1] and that this species exhibits the highest total alkaloid concentration (17.6 mg/g) among surveyed toxic Senecio species [2], the compound is essential for accurate risk assessment in regions where Senecio contamination affects pastures and food supply chains.

Developmental and Reproductive Toxicology Research

Integerrimine N-oxide is uniquely positioned for developmental and reproductive toxicology (DART) studies involving pyrrolizidine alkaloids. The comprehensive prenatal exposure dataset documenting dose-dependent maternal toxicity, impaired maternal care, and multi-system offspring developmental delays at 3–9 mg/kg in Wistar rats [3] provides a quantitative toxicological benchmark unavailable for other macrocyclic PANOs. Researchers investigating PANO-mediated developmental toxicity, neurodevelopmental effects, or transgenerational impacts should select integerrimine N-oxide as the reference PANO due to this well-characterized developmental toxicity profile.

Immunotoxicology Screening and Mechanistic Studies

The 28-day repeated dose study establishing selective T cell proliferative suppression (~35% reduction at 9 mg/kg) and G1 cell cycle arrest without marked systemic immunotoxicity [1] positions integerrimine N-oxide as a valuable tool compound for investigating structure-dependent PANO immunomodulation. Unlike other PANOs whose immunotoxicological profiles remain uncharacterized, integerrimine N-oxide offers a defined immunohematological dataset that can inform experimental design for comparative immunotoxicology studies, lymphocyte function assays, and risk assessment of botanical dietary supplements containing Senecio-derived constituents.

Chemical Ecology and Structure-Activity Relationship Studies

The documented 3.6-fold enhanced antipredator activity of integerrimine–senecionine N-oxide mixture (LibD50 = 0.042 μg/dry weight) relative to the free base form (LibD50 = 0.153 μg/dry weight) [4] establishes integerrimine N-oxide as a key reference compound for investigating PANO structure-activity relationships in ecological contexts. This is the only quantitative demonstration that macrocyclic PA N-oxides can exhibit enhanced rather than reduced bioactivity in certain biological systems, making integerrimine N-oxide essential for studies examining the evolutionary significance of N-oxidation in plant chemical defense, insect sequestration, and tritrophic interactions.

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